molecular formula C10H10N2O B6270392 4-[(1H-imidazol-4-yl)methyl]phenol CAS No. 911701-06-9

4-[(1H-imidazol-4-yl)methyl]phenol

Cat. No.: B6270392
CAS No.: 911701-06-9
M. Wt: 174.2
InChI Key:
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Description

4-[(1H-imidazol-4-yl)methyl]phenol is an organic compound that belongs to the class of phenylimidazoles. This compound features a benzene ring linked to an imidazole ring through a carbon-carbon bond. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(1H-imidazol-4-yl)methyl]phenol involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde. This reaction typically proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-4-yl)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-4-yl)methyl]phenol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole-containing compounds are known to inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs . Additionally, the phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-imidazol-4-yl)methyl]phenol is unique due to its specific substitution pattern, which combines the properties of both the imidazole and phenol groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

911701-06-9

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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